Etidronate Disodium

Paget's disease alkaline phosphatase normalization biochemical remission

Etidronate disodium (also designated EHDP) is a first-generation, non-nitrogen-containing bisphosphonate that acts by chemisorption to calcium phosphate surfaces, thereby inhibiting both the formation and dissolution of hydroxyapatite crystals. As the earliest clinically approved bisphosphonate, it serves as the historical and pharmacological reference point for the entire drug class.

Molecular Formula C2H6Na2O7P2
Molecular Weight 249.99 g/mol
CAS No. 29329-71-3
Cat. No. B1588142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidronate Disodium
CAS29329-71-3
Molecular FormulaC2H6Na2O7P2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)O.[Na]
InChIInChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
InChIKeyGWBBVOVXJZATQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Etidronate Disodium (CAS 29329-71-3): First-Generation Bisphosphonate Reference Standard for Bone Metabolism Research and Procurement Specifications


Etidronate disodium (also designated EHDP) is a first-generation, non-nitrogen-containing bisphosphonate that acts by chemisorption to calcium phosphate surfaces, thereby inhibiting both the formation and dissolution of hydroxyapatite crystals [1]. As the earliest clinically approved bisphosphonate, it serves as the historical and pharmacological reference point for the entire drug class. Its primary mechanism involves the inhibition of osteoclast-mediated bone resorption, but unlike newer nitrogen-containing bisphosphonates, it does not act via the mevalonate pathway [1]. This compound remains a critical analytical reference material and research tool, particularly for studies requiring a bisphosphonate with well-characterized dual effects on bone resorption and mineralization. Its USP monograph defines acceptance criteria of 97.0–101.0% purity on an anhydrous basis, establishing standardized quality benchmarks for procurement [2].

Why Etidronate Disodium Cannot Be Interchanged with Newer Bisphosphonates Without Verification


Interchangeability among bisphosphonates in procurement or experimental settings cannot be assumed due to fundamental differences in molecular mechanism, pharmacokinetics, and safety profile. Etidronate disodium belongs to the non-nitrogen-containing bisphosphonate subclass, whereas commonly substituted alternatives such as alendronate, risedronate, and zoledronic acid are nitrogen-containing bisphosphonates (N-BPs) that exhibit approximately 700-fold greater antiresorptive potency [1]. This potency difference translates to distinct dosing regimens, safety considerations, and experimental outcomes. Specifically, etidronate inhibits both osteoclast-mediated bone resorption and osteoblast-mediated bone formation at therapeutic doses, while newer N-BPs selectively inhibit osteoclasts without impairing bone histology or mechanical strength at standard doses [2]. Furthermore, etidronate demonstrates unique physicochemical properties—including multiple solid-state forms with distinct stability profiles—that directly impact formulation development and analytical method validation [3]. Generic substitution without empirical verification thus risks experimental inconsistency, formulation instability, or misinterpretation of mechanism-of-action studies.

Quantitative Differential Evidence: Etidronate Disodium vs. Alendronate, Risedronate, and Tiludronate


Biochemical Remission Rates: Risedronate 30 mg (2 months) vs. Etidronate 400 mg (6 months) in Paget's Disease

In a prospective, randomized, double-blind, multicenter trial involving 123 patients with Paget's disease of bone, risedronate 30 mg daily for 2 months produced significantly higher serum alkaline phosphatase normalization rates compared with etidronate 400 mg daily for 6 months [1]. At month 12, 73% of risedronate-treated patients achieved normalization versus 15% of etidronate-treated patients (P < 0.001). The median time to normalization was 91 days for risedronate and >360 days for etidronate (P < 0.001). At month 18, 53% of risedronate patients remained in biochemical remission versus 14% of etidronate patients [1].

Paget's disease alkaline phosphatase normalization biochemical remission

Alkaline Phosphatase Reduction: Alendronate 40 mg vs. Etidronate 400 mg in Paget's Disease

In a randomized controlled trial comparing 6 months of daily oral alendronate (40 mg) with etidronate (400 mg) in 89 patients with clinically active Paget's disease, alendronate produced significantly greater reductions in serum alkaline phosphatase (ALP) [1]. The alendronate group showed a 79% reduction in ALP compared with a 44% reduction in the etidronate group (P < 0.001). Normalization of ALP occurred in 63.4% of alendronate-treated patients versus 17.0% of etidronate-treated patients (P < 0.001) [1]. Histomorphometric analysis of bone biopsies revealed no mineralization abnormalities with alendronate, whereas one etidronate-treated patient developed frank osteomalacia [1].

Paget's disease alkaline phosphatase bone turnover markers

Response Rates in Paget's Disease: Tiludronate 400 mg vs. Etidronate 400 mg

A prospective, randomized, double-blind, multicenter trial involving 234 patients with active Paget's disease compared tiludronate (400 mg/day for 3 or 6 months) with etidronate (400 mg/day for 6 months) [1]. At the 3-month evaluation, the responder rate (≥50% reduction in serum alkaline phosphatase) was 57.4% in the tiludronate group versus 13.9% in the etidronate group (P < 0.0001). At 6 months, responder rates remained significantly different: 60.3% (tiludronate 3-month) and 70.1% (tiludronate 6-month) versus 25.3% for etidronate (P < 0.0001) [1]. Notably, among patients with prior bisphosphonate exposure, the etidronate responder rate dropped to 2.3% versus 28.6% in treatment-naive patients (P < 0.01), whereas prior treatment did not affect tiludronate response [1].

Paget's disease treatment response bisphosphonate comparison

Vertebral Fracture Prevention in Glucocorticoid-Induced Osteoporosis: Etidronate vs. Placebo and Comparators

A network meta-analysis of 27 randomized controlled trials examining osteoporosis pharmacotherapies among oral glucocorticoid users found that etidronate significantly reduced vertebral fracture risk compared with placebo (risk ratio 0.41, 95% credible interval 0.17–0.90) [1]. For context, the same analysis reported risk ratios of 0.30 (0.14–0.61) for risedronate and 0.07 (0.001–0.48) for teriparatide [1]. Notably, no treatment effects were statistically significant for non-vertebral fracture prevention among glucocorticoid users, including etidronate [1]. In terms of lumbar spine bone mineral density, etidronate increased BMD by 4.1% over 5 years in glucocorticoid-treated asthma patients (P = 0.001), though no significant protection against fractures was observed in the primary analysis of this study, with an odds ratio of 0.82 (95% CI 0.45–1.47) for any fracture [2].

glucocorticoid-induced osteoporosis vertebral fracture network meta-analysis

Mineralization Defect Profile: Etidronate vs. Alendronate in Osteoblast Differentiation

In an in vitro study examining the effects of bisphosphonates on osteoblast differentiation and bone nodule formation, etidronate suppressed calcification of bone nodules in a dose-dependent manner, whereas alendronate did not produce this effect [1]. Specifically, etidronate decreased the expression of Cbfa1 (a key osteoblast differentiation transcription factor) in a dose-dependent fashion, while alendronate increased Cbfa1 expression [1]. This differential effect on mineralization and osteoblast differentiation is a class-distinguishing feature of non-nitrogen-containing versus nitrogen-containing bisphosphonates [2]. In vivo, this translates to a mild mineralization defect with etidronate, as indicated by prolonged mineralization lag time, whereas newer N-BPs selectively inhibit bone resorption without impairing bone histology at therapeutic doses [2].

mineralization inhibition osteoblast differentiation in vitro bone formation

Long-Term Tolerability Profile: Cyclical Etidronate vs. Alendronate and Risedronate

A comparative review of long-term bisphosphonate tolerability in postmenopausal osteoporosis found that cyclical etidronate demonstrated no signs of osteomalacia or other skeletal pathology over 2 to 3 years of clinical use, with non-randomized data extending safety documentation up to 7 years [1]. While alendronate and risedronate have been evaluated in more rigorous long-term trials (3–4 years), the histological safety of cyclical etidronate—when administered in the approved intermittent regimen—is well-established [1]. Crucially, continuous etidronate administration has been associated with mineralization defects and frank osteomalacia, as documented in a comparative study where one of 89 etidronate-treated patients developed osteomalacia versus none in the alendronate arm [2]. This highlights that the safety differentiation of etidronate depends critically on cyclical dosing adherence.

long-term safety osteomalacia risk bisphosphonate tolerability

Evidence-Based Procurement Scenarios: When Etidronate Disodium Is the Scientifically Indicated Selection


Analytical Reference Standard for Bisphosphonate Method Development and Validation

Etidronate disodium is specified in USP monographs with defined acceptance criteria of 97.0–101.0% purity on an anhydrous basis and is available as a USP Reference Standard [7]. Its lack of a UV chromophore necessitates specialized detection methods, making it an ideal challenge compound for developing and validating stability-indicating methods using charged aerosol detection or refractive index detection [6]. For procurement of analytical reference materials, the USP-grade etidronate disodium RS provides traceable standardization for HPLC method validation, impurity profiling (including phosphite limit testing), and quality control of generic bisphosphonate formulations [7].

Investigation of Solid-State Polymorphism and Amorphous Formulation Stability

Etidronate disodium exhibits complex solid-state behavior with four distinct forms: tetrahydrate form I (the most stable at ambient conditions), and anhydrous forms II and III, plus an amorphous form [7]. This polymorphism makes it an ideal model compound for solid-state characterization studies. The amorphous form prepared by heat drying demonstrates the lowest water content and molecular mobility, making it the most suitable for manufacturing solid formulations [6]. All amorphous forms undergo irreversible hydration to form I above 50% relative humidity, necessitating strict humidity control [6]. For pharmaceutical development scientists, this well-characterized polymorphism provides a reproducible system for studying amorphous-to-crystalline transitions and humidity-dependent stability [7].

Mechanistic Studies of Bisphosphonate-Mediated Mineralization Inhibition

Etidronate disodium is the only clinically used bisphosphonate that inhibits both osteoclast-mediated bone resorption and osteoblast-mediated bone formation at therapeutic doses [7]. In vitro, it suppresses bone nodule calcification in a dose-dependent manner, while alendronate does not [6]. This dual effect makes etidronate the essential reference compound for studies investigating the molecular mechanisms of mineralization inhibition, hydroxyapatite crystal growth/dissolution, and the differential effects of non-nitrogen-containing versus nitrogen-containing bisphosphonates on osteoblast differentiation and Cbfa1 expression [6]. Its established role as the first-generation bisphosphonate provides the baseline for understanding the structure-activity relationships that define the entire drug class [7].

Investigational Studies Requiring Non-Nitrogen-Containing Bisphosphonate Control

Etidronate, as a non-nitrogen-containing bisphosphonate (non-N-BP), serves a unique role as a control compound in studies investigating the inflammatory side effects of nitrogen-containing bisphosphonates (N-BPs) [7]. Preclinical evidence demonstrates that etidronate can reduce the inflammatory effects of all three major classes of N-BPs—including alendronate, risedronate, and zoledronic acid—by inhibiting their entry into soft-tissue cells via SLC20 and SLC34 phosphate transporters [7]. This protective effect against N-BP-induced inflammation in murine models provides a mechanistic basis for selecting etidronate as the non-N-BP reference standard in studies examining N-BP-related adverse events, transporter-mediated cellular uptake, or combination therapy hypotheses [7].

Quote Request

Request a Quote for Etidronate Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.